molecular formula C13H21NO3 B2587999 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide CAS No. 1421514-56-8

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide

Cat. No.: B2587999
CAS No.: 1421514-56-8
M. Wt: 239.315
InChI Key: YLQIWDOESSBGEA-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide is a specialty chemical compound designed for use in medicinal chemistry and drug discovery research. This molecule integrates a pivalamide group, known to enhance metabolic stability, with a furan heterocycle and a methoxyethyl side chain, a combination frequently explored in the development of novel pharmacologically active agents . The structural motif of substituted pivalamides has been identified as a key feature in compounds investigated for their interactions with the central nervous system, as seen in patented pyridine compounds . Furthermore, the incorporation of a furan ring, a privileged scaffold in medicinal chemistry, is a common strategy to improve a molecule's ability to cross biological membranes due to its favorable physicochemical properties, a characteristic shared with other mesoionic heterocycles like 1,3,4-thiadiazoles . The presence of dual substituents on the amide nitrogen atom makes this compound a versatile intermediate for constructing more complex, fused nitrogenous heterocyclic systems, which are prominent in patents for targeted therapeutic applications . Researchers can leverage this compound as a sophisticated building block to probe biological mechanisms and develop new chemical entities, particularly in the ongoing search for modulators of neurologically relevant protein targets.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)12(15)14(6-8-16-4)9-11-5-7-17-10-11/h5,7,10H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQIWDOESSBGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CCOC)CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine-Based Pivalamides

Pyridine-based pivalamides from catalogs () share the pivalamide core but differ in aromatic substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Price (1 g)
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Pyridine, Cl, I, formyl $500
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide C₁₂H₁₇IN₂O₂ 372.18 Pyridine, I, OMe Not listed
Target Compound C₁₄H₂₃NO₃* 269.34* Furan-3-ylmethyl, 2-methoxyethyl N/A

Notes:

  • Molecular weight calculation: Pivalamide (C₅H₉NO) + furan-3-ylmethyl (C₅H₅O) + 2-methoxyethyl (C₃H₇O) = C₁₃H₂₁NO₃ → Adjust for exact structure.
  • Methoxyethyl groups improve solubility compared to halogenated pyridine analogs, as seen in the lower molecular weight and polar ether linkage .

Functional Group Impact on Reactivity

  • Furan vs.
  • Methoxyethyl vs. Halogen/Alkyl Chains : The methoxyethyl group’s ether linkage enhances hydrophilicity, contrasting with halogenated pyridines’ lipophilicity. This may influence bioavailability in pharmacological contexts .

Computational Insights

For example, the pivalamide core’s steric effects could be modeled using gradient-corrected functionals to predict bond dissociation energies or solvation properties .

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